ジメチル(アセチルアセトナート)金(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

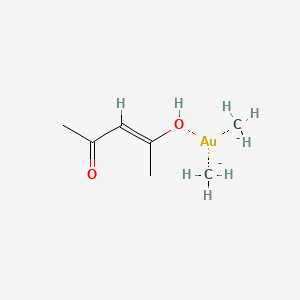

Dimethyl(acetylacetonate)gold(III) is an organometallic compound that serves as a gold source soluble in organic solvents. It is commonly used in various applications due to its unique properties, including its ability to form chelate rings with the acetylacetonate ligand . This compound is often utilized in the synthesis of gold nanoparticles and in various catalytic processes.

科学的研究の応用

Dimethyl(acetylacetonate)gold(III) has a wide range of scientific research applications, including:

Nanotechnology: Employed in the fabrication of gold nanoparticles for use in electronics, optics, and medical applications.

Material Science: Utilized in the production of carbon nanostructures through chemical vapor deposition and laser evaporation techniques.

Biomedical Research: Investigated for its potential in enhancing the delivery and efficacy of chemotherapy drugs in cancer treatment.

作用機序

Target of Action

Dimethyl(acetylacetonate)gold(III) is primarily used as a precursor for the synthesis of gold nanoparticles . These nanoparticles are used in various catalytic applications, including CO oxidation, propene epoxidation, N-alkylation of primary amines to secondary amines, glucose oxidation, and aerobic oxidation of alcohols .

Mode of Action

The compound interacts with its targets through electron-induced reactions . When Dimethyl(acetylacetonate)gold(III) is adsorbed onto solid substrates and exposed to an electron beam, it undergoes decomposition . This process is first-order with respect to the surface coverage of the organometallic precursor and exhibits a rate constant proportional to the electron flux .

Biochemical Pathways

The electron-induced reactions of Dimethyl(acetylacetonate)gold(III) lead to the formation of gold-containing nanostructures . These nanostructures can then participate in various biochemical pathways depending on their specific applications. For example, gold nanoparticles synthesized from this compound can catalyze the oxidation of CO or glucose .

Result of Action

The primary result of the action of Dimethyl(acetylacetonate)gold(III) is the formation of gold nanoparticles . These nanoparticles can then be used in various catalytic applications, leading to molecular and cellular effects depending on the specific reaction being catalyzed .

Action Environment

The action of Dimethyl(acetylacetonate)gold(III) is influenced by environmental factors such as the presence of an electron beam and the properties of the substrate onto which it is adsorbed . For example, the rate of electron-induced decomposition of the compound is proportional to the electron flux . Additionally, the structure of the resulting gold-containing deposits can be influenced by the properties of the substrate .

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl(acetylacetonate)gold(III) can be synthesized through the reaction of gold(III) chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:

- Dissolution of gold(III) chloride in an appropriate solvent.

- Addition of acetylacetone and a base such as sodium hydroxide or potassium hydroxide.

- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.

- Isolation and purification of the product through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of dimethyl(acetylacetonate)gold(III) often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the high purity of the final product .

化学反応の分析

Types of Reactions: Dimethyl(acetylacetonate)gold(III) undergoes various chemical reactions, including:

Reduction: The compound can be reduced to metallic gold under certain conditions, such as electron beam irradiation.

Common Reagents and Conditions:

Electron Beam Irradiation: Used to induce reduction and decomposition reactions.

Thermal Decomposition: Conducted at elevated temperatures to produce gold nanoparticles.

Major Products:

Metallic Gold: Formed through reduction reactions.

Gold Nanoparticles: Produced via thermal decomposition.

類似化合物との比較

Dimethyl(acetylacetonate)gold(III) can be compared with other metal acetylacetonates, such as:

- Dimethyl(hexafluoroacetylacetonate)gold(III)

- Dimethyl(trifluoroacetylacetonate)gold(III)

- Tris(acetylacetonate)aluminum(III)

- Tris(acetylacetonate)chromium(III)

- Tris(acetylacetonate)manganese(III)

- Tris(acetylacetonate)iron(III)

- Tris(acetylacetonate)cobalt(III)

Uniqueness: Dimethyl(acetylacetonate)gold(III) is unique due to its ability to form stable gold nanoparticles and its high solubility in organic solvents. This makes it particularly valuable in applications requiring precise control over gold deposition and nanoparticle formation .

生物活性

Dimethyl(acetylacetonate)gold(III) (Me2Au(acac)) is an organometallic compound that has garnered attention for its potential biological applications, particularly in the fields of nanotechnology and medicine. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and applications in biomedical research.

Dimethyl(acetylacetonate)gold(III) serves primarily as a precursor for gold nanoparticle synthesis. Its mechanism of action involves electron-induced reactions that lead to the formation of gold nanoparticles, which exhibit unique physical and chemical properties beneficial for various applications.

- Target of Action : The compound primarily targets the synthesis of gold nanoparticles through chemical vapor deposition (CVD) and electron beam-induced deposition (EBID).

- Mode of Action : The electron-induced reactions facilitate the reduction of Au(III) to metallic Au(0), enabling the formation of nanoparticles .

- Biochemical Pathways : The decomposition of Me2Au(acac) under specific conditions results in the release of gases and the formation of gold nanostructures that can interact with biological systems.

Synthesis Methods

The synthesis of Dimethyl(acetylacetonate)gold(III) can be achieved through various methods:

-

Chemical Synthesis :

- Reaction between gold(III) chloride and acetylacetone in the presence of a base (e.g., sodium hydroxide).

- Typical conditions involve stirring at room temperature or slightly elevated temperatures.

-

Industrial Production :

- Scaled-up processes may include additional purification steps to ensure high purity for biomedical applications.

1. Nanotechnology

Dimethyl(acetylacetonate)gold(III) is widely used in nanotechnology for producing gold nanoparticles, which have applications in:

- Electronics : Used in the fabrication of conductive pathways.

- Optics : Employed in sensors and imaging technologies.

- Medical Applications : Investigated for drug delivery systems and targeting cancer cells due to their ability to enhance therapeutic efficacy .

2. Catalysis

The compound acts as a catalyst in various organic synthesis reactions, forming stable complexes that facilitate chemical transformations. Gold nanoparticles derived from Me2Au(acac) have shown significant catalytic activity due to their high surface area and unique electronic properties.

3. Biomedical Research

Recent studies have explored the use of gold nanoparticles synthesized from Dimethyl(acetylacetonate)gold(III) in:

- Drug Delivery : Enhancing the delivery and efficacy of chemotherapy drugs by improving their solubility and targeting capabilities.

- Antimicrobial Activity : Gold nanoparticles exhibit antibacterial properties against a range of pathogens, making them suitable for medical applications such as wound healing and infection control .

Case Study 1: Electron Beam-Induced Deposition

A study demonstrated that using Me2Au(acac) as a precursor in EBID allows for controlled deposition of gold on substrates. This method resulted in high-purity gold films with significant potential for electronic applications. The research highlighted that careful control over electron beam parameters can enhance deposition quality and material properties .

Case Study 2: Antioxidant Properties

Research has indicated that gold nanoparticles produced from Dimethyl(acetylacetonate)gold(III) exhibit antioxidant activities. These nanoparticles were shown to reduce oxidative stress in cell lines, suggesting potential therapeutic roles in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Solubility | Unique Features | Applications |

|---|---|---|---|

| Dimethyl(acetylacetonate)gold(III) | High in organic solvents | Effective precursor for gold nanoparticle synthesis | Electronics, catalysis, drug delivery |

| Dimethyl(hexafluoroacetylacetonate)gold(III) | Moderate | Higher thermal stability | CVD processes |

| Tris(acetylacetonate)cobalt(III) | Moderate | Catalytic properties | Organic synthesis |

特性

IUPAC Name |

carbanide;gold;(E)-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3,6H,1-2H3;2*1H3;/q;2*-1;/b4-3+;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODGPXRGNOXCBP-FHJHGPAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC(=CC(=O)C)O.[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].C/C(=C\C(=O)C)/O.[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14AuO2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Dimethyl(acetylacetonate)gold(III) facilitate gold deposition, and what are the implications of its decomposition products?

A1: Dimethyl(acetylacetonate)gold(III) serves as a precursor for gold deposition through a process called electron beam-induced deposition (EBID) [, , ]. In this technique, a focused electron beam interacts with adsorbed AuIII(acac)Me2 molecules, leading to their decomposition and subsequent deposition of gold atoms onto a substrate. The decomposition process results in the reduction of Gold(III) to metallic Gold(0), leaving behind a deposit initially composed of gold atoms embedded within a matrix primarily composed of carbon []. While this carbon matrix can hinder the metallic properties of the deposited structures, studies have shown that treating the deposits with atomic hydrogen and atomic oxygen can effectively remove these organic contaminants, yielding purer gold structures []. This purification process is crucial for optimizing the electrical and catalytic properties of the deposited gold, making it suitable for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。